molecular formula C7H5BrN2O B1412571 3-Bromo-2-methoxyisonicotinonitrile CAS No. 1807028-43-8

3-Bromo-2-methoxyisonicotinonitrile

Cat. No.: B1412571
CAS No.: 1807028-43-8
M. Wt: 213.03 g/mol
InChI Key: GUCAFOYDLDXDDV-UHFFFAOYSA-N
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Description

3-Bromo-2-methoxyisonicotinonitrile is an organic compound with the molecular formula C7H5BrN2O. It is a derivative of isonicotinonitrile, featuring a bromine atom at the third position and a methoxy group at the second position of the pyridine ring.

Scientific Research Applications

3-Bromo-2-methoxyisonicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of a compound refers to how it interacts and produces an effect in a system. Specific details about the mechanism of action of 3-Bromo-2-methoxyisonicotinonitrile are not available in the resources .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed while handling it. Unfortunately, specific safety and hazard details for 3-Bromo-2-methoxyisonicotinonitrile are not available .

Future Directions

Future directions involve potential areas of research or applications of the compound. Unfortunately, specific future directions involving 3-Bromo-2-methoxyisonicotinonitrile are not available .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methoxyisonicotinonitrile typically involves the bromination of 2-methoxyisonicotinonitrile. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methoxyisonicotinonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives like 3-azido-2-methoxyisonicotinonitrile.

    Oxidation: Formation of 3-bromo-2-methoxyisonicotinaldehyde or 3-bromo-2-methoxyisonicotinic acid.

    Reduction: Formation of 3-bromo-2-methoxyisonicotinamide.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-methoxyisonicotinonitrile: Similar structure but with the methoxy group at the fifth position.

    2-Bromo-3-methoxyisonicotinonitrile: Similar structure but with the bromine and methoxy groups interchanged.

Uniqueness

3-Bromo-2-methoxyisonicotinonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specific synthetic and research applications .

Properties

IUPAC Name

3-bromo-2-methoxypyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c1-11-7-6(8)5(4-9)2-3-10-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCAFOYDLDXDDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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